molecular formula C6H3N5O3S2 B14987840 N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide

N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide

Katalognummer: B14987840
Molekulargewicht: 257.3 g/mol
InChI-Schlüssel: YZRFPZADHNAXRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that contains both thiazole and thiadiazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 5-nitro-1,3-thiazole-2-amine with appropriate reagents to form the thiadiazole ring. One common method includes the cyclization of 5-nitro-1,3-thiazole-2-amine with thiosemicarbazide under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride and alkyl halides are often used.

    Cyclization: Acidic or basic conditions can facilitate cyclization reactions.

Major Products

    Reduction: The reduction of the nitro group yields N-(5-amino-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide.

    Substitution: Substitution reactions can yield various alkylated or arylated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens . The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can damage cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5-nitro-1,3-thiazol-2-yl)butanamide
  • N-(5-nitro-1,3-thiazol-2-yl)-2-thiophenecarboxamide

Uniqueness

N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of both thiazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure is less common compared to other similar compounds, making it a valuable target for research and development .

Eigenschaften

Molekularformel

C6H3N5O3S2

Molekulargewicht

257.3 g/mol

IUPAC-Name

N-(5-nitro-1,3-thiazol-2-yl)thiadiazole-4-carboxamide

InChI

InChI=1S/C6H3N5O3S2/c12-5(3-2-15-10-9-3)8-6-7-1-4(16-6)11(13)14/h1-2H,(H,7,8,12)

InChI-Schlüssel

YZRFPZADHNAXRI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC(=N1)NC(=O)C2=CSN=N2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.